叔丁基(4-(甲基氨基)环己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

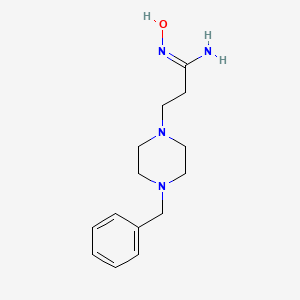

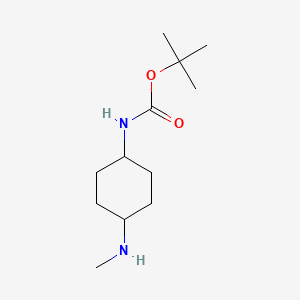

The compound tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is related to structures that have been reported in the literature as intermediates for the synthesis of CCR2 antagonists, omisertinib (AZD9291), and other significant pharmaceutical agents .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions, including iodolactamization, kinetic resolution, and asymmetric synthesis techniques. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step has been reported, which is crucial for the production of CCR2 antagonists . Similarly, the synthesis of tert-butyl amino cyclopentane carboxylates through kinetic resolution has been described, showcasing the versatility of tert-butyl carbamate derivatives in asymmetric synthesis . Moreover, the synthesis of tert-butyl carbamate intermediates for biologically active compounds like omisertinib has been achieved through acylation, nucleophilic substitution, and reduction steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl or cyclopentyl ring. These structures can be further modified to introduce additional functional groups, such as amino or methoxy groups, to enhance their reactivity and specificity in subsequent chemical reactions .

Chemical Reactions Analysis

Tert-butyl carbamate compounds are versatile intermediates that can undergo a variety of chemical reactions. They can be used as starting materials for the generation of lithiated intermediates, which can then react with various electrophiles to yield alpha-substituted esters . Additionally, they can participate in enamide cyclization reactions to form oxazole derivatives , and asymmetric Mannich reactions to produce chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds often exhibit good solubility in organic solvents and can form transparent and tough films when solvent-cast . The presence of tert-butyl groups can also impart steric bulk, which can affect the reactivity and selectivity of the compounds in chemical reactions. The thermal stability of related polyamides, which can be derived from tert-butyl carbamate intermediates, has been reported to be high, with glass transition temperatures (Tg) and weight loss values indicating robustness under thermal conditions .

科学研究应用

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

The tert-butyl group in chemistry and biology : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

安全和危害

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUNNJSATKVNGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619360 |

Source

|

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(methylamino)cyclohexyl)carbamate | |

CAS RN |

919834-80-3 |

Source

|

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。